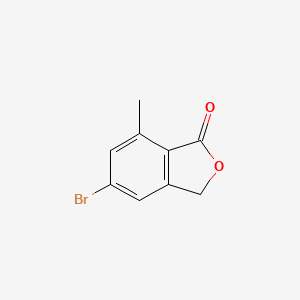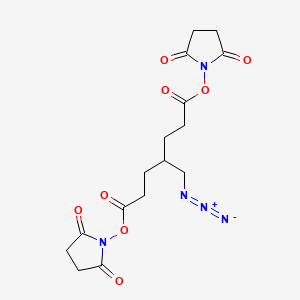
bis(2,5-Dioxopyrrolidin-1-yl) 4-(azidomethyl)heptanedioate
Descripción general
Descripción
Bis(2,5-Dioxopyrrolidin-1-yl) 4-(azidomethyl)heptanedioate is a useful research compound. Its molecular formula is C16H19N5O8 and its molecular weight is 409.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality bis(2,5-Dioxopyrrolidin-1-yl) 4-(azidomethyl)heptanedioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about bis(2,5-Dioxopyrrolidin-1-yl) 4-(azidomethyl)heptanedioate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Asymmetric Alkylation : Trans-2,5-bis(methoxymethyl)- and trans-2,5-bis(methoxymethoxymethyl)pyrrolidines, which are structurally related to the compound , have been demonstrated to be excellent chiral auxiliaries for asymmetric alkylation of carboxyamide enolates. These compounds provide good chemical yield and high stereoselectivity (Yasuhiro Kawanami et al., 1984).
Electropolymerization : The low oxidation potential of 1,4-bis(pyrrol-2-yl)benzene, a similar compound, allows for electropolymerization with easily oxidized electrolytes. This results in a highly electroactive polymer with low oxidation potential, useful in electronic applications (F. Larmat et al., 1996).
Antibacterial Properties : Compounds like 1,5-bis[(3-aryl)-1,2,4-TRIAZOLO[3,4-B]-[1,3,4]THIADIAZOLE-6-YL] pentanes have shown promising antibacterial properties against various bacteria, which suggests potential applications in the development of new antibacterial agents (De-jiang Li & Heqing Fu, 2007).
Electronic Devices : Poly[bis(pyrrol-2-yl)arylenes], related in structure to bis(2,5-Dioxopyrrolidin-1-yl) 4-(azidomethyl)heptanedioate, show stable electrical conductivity and low oxidation potentials. These properties make them suitable for use in electronic devices (G. Sotzing et al., 1996).
Cancer Research : The bis-Wittig reagent 1,5-bis(triphenylphosphonium)pentan-3-ol dichloride enables the efficient preparation of certain intermediates in the synthesis of novel cancer treatments (M. Stivanello et al., 2002).
Electrochromic Applications : Novel carbazole-containing copolymers with thiophene, 3,4-ethylenedioxythiophene, and pyrrole demonstrate promising electrochromic properties, offering potential for applications in displays and electronics (A. Aydın & I. Kaya, 2013).
Propiedades
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) 4-(azidomethyl)heptanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O8/c17-19-18-9-10(1-7-15(26)28-20-11(22)3-4-12(20)23)2-8-16(27)29-21-13(24)5-6-14(21)25/h10H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPZSRMJAHHUDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(CCC(=O)ON2C(=O)CCC2=O)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



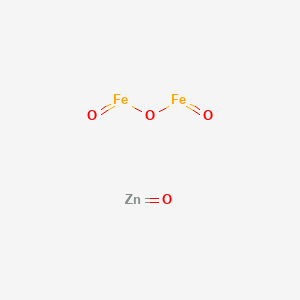
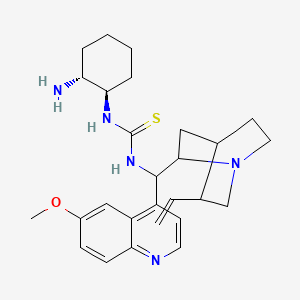
![Bis(1-adamantyl)-[6-(4-butyl-2,3,5,6-tetrafluorophenyl)-6-methoxy-2-phenyl-1,3,5-tri(propan-2-yl)cyclohexa-2,4-dien-1-yl]phosphane](/img/structure/B8194946.png)
![acetic acid;N-[3-[3-(4-azido-2-nitroanilino)propyl-methylamino]propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B8194955.png)

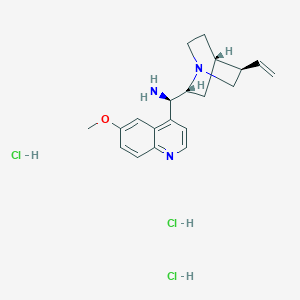
![NN'-(S)-[11'-Binaphthalene]-22'-diylbis[N'-[35-bis(trifluoromethyl)phenyl]thiourea]](/img/structure/B8194964.png)

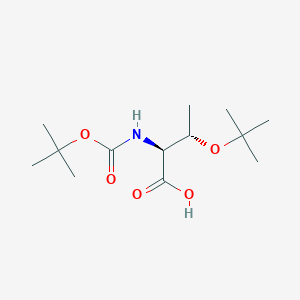
![(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-phenylpentanoic acid](/img/structure/B8194986.png)
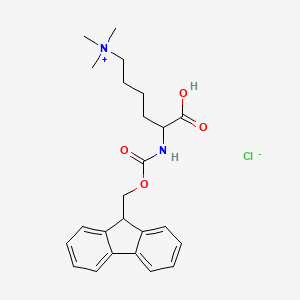
![(R)-4-((3R,5S,8S,9S,10S,13R,14S,17R)-6-ethyl-3-hydroxy-10,13-dimethyl-7-oxo-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B8195011.png)

